Lysinoalanine, (S,R)-

Vue d'ensemble

Description

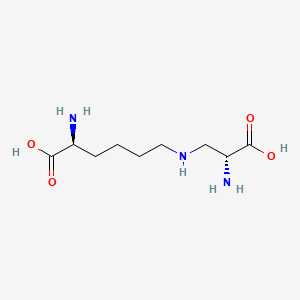

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is a derivative of the essential amino acid lysine. It is characterized by the presence of an additional amino and carboxyl group attached to the lysine molecule. This compound is significant in various biochemical processes and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- typically involves the reaction of lysine with specific reagents that introduce the additional amino and carboxyl groups. One common method is the reaction of lysine with acrylonitrile, followed by hydrolysis to yield the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the product.

Industrial Production Methods

Industrial production of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves large-scale synthesis using biotechnological processes. Microbial fermentation is a widely used method, where genetically engineered microorganisms are employed to produce the compound efficiently. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®-, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Applications De Recherche Scientifique

Biochemical and Nutritional Studies

Lysinoalanine has been investigated for its impact on protein digestibility and nutritional quality. Research indicates that while lysinoalanine formation decreases digestibility in rodents, it may enhance nutritional quality in ruminants. This paradox arises from the different digestive mechanisms between these groups .

Key Findings:

- In rodent studies, lysinoalanine was linked to nephrocytomegaly, indicating potential toxicity at certain levels .

- Conversely, in ruminants, lysinoalanine might improve protein utilization due to their unique digestive systems .

Antimicrobial Properties

Recent studies have highlighted lysinoalanine's role in antimicrobial proteins. It is a structural component of several peptide antibiotics, including nisin and duramycin. These compounds exhibit significant antimicrobial activities against various pathogens, suggesting that lysinoalanine may contribute to their efficacy .

Mechanism of Action:

- Lysinoalanine residues can stabilize the structure of antimicrobial peptides, enhancing their interaction with bacterial membranes and increasing their effectiveness against microbial infections .

Therapeutic Potential

The formation of lysinoalanine has been identified as a potential target for therapeutic interventions, especially in combating spirochete infections such as Lyme disease. Inhibitors of lysinoalanine crosslinking have been developed to disrupt the motility of pathogenic bacteria like Borrelia burgdorferi and Treponema denticola, which rely on these crosslinks for their flagellar function .

Case Study:

- A study utilized a high-throughput screening method to identify compounds that inhibit lysinoalanine crosslinking, demonstrating that hexachlorophene significantly reduced bacterial motility in cultured cells .

Food Science Applications

In food technology, lysinoalanine formation is a concern during the processing of protein-rich foods. The compound can form during alkaline treatments used to extract proteins from sources like soybeans and cereal grains. Understanding and controlling lysinoalanine formation is crucial for improving protein quality in food products .

Practical Implications:

- Researchers have explored methods to inhibit lysinoalanine formation by using sulfhydryl-containing amino acids during protein processing. This approach aims to maintain the nutritional value of food proteins while minimizing undesirable modifications .

Research and Development

Lysinoalanine continues to be a subject of extensive research due to its diverse applications across various fields:

Mécanisme D'action

The mechanism of action of L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolic processes. The compound’s additional amino and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Lysine: The parent compound, which lacks the additional amino and carboxyl groups.

L-Arginine: Another amino acid with similar structural features but different functional groups.

L-Ornithine: A derivative of lysine with a similar structure but different biochemical properties.

Uniqueness

L-Lysine, N6-(2-amino-2-carboxyethyl)-, ®- is unique due to its additional functional groups, which confer distinct chemical and biochemical properties. These groups enable the compound to participate in a broader range of reactions and applications compared to its similar counterparts.

Propriétés

Numéro CAS |

63121-95-9 |

|---|---|

Formule moléculaire |

C9H19N3O4 |

Poids moléculaire |

233.27 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[[(2R)-2-amino-2-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7+/m0/s1 |

Clé InChI |

IMSOBGJSYSFTKG-NKWVEPMBSA-N |

SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

SMILES isomérique |

C(CCNC[C@H](C(=O)O)N)C[C@@H](C(=O)O)N |

SMILES canonique |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

63121-95-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lysinoalanine, (S,R)- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.